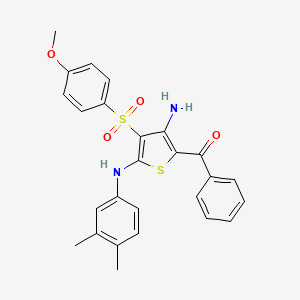

5-BENZOYL-N2-(3,4-DIMETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE

Description

5-Benzoyl-N2-(3,4-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is a thiophene-based compound featuring a benzoyl group at position 5, a 3,4-dimethylphenyl substituent at the N2 amine, and a 4-methoxybenzenesulfonyl group at position 3. Thiophene derivatives are widely studied for their pharmacological relevance, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name |

[3-amino-5-(3,4-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4S2/c1-16-9-10-19(15-17(16)2)28-26-25(34(30,31)21-13-11-20(32-3)12-14-21)22(27)24(33-26)23(29)18-7-5-4-6-8-18/h4-15,28H,27H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTPIKZAEBAYAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-BENZOYL-N2-(3,4-DIMETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with various functional groups that may contribute to its biological activity. The molecular formula is C22H24N2O3S, and it possesses a molecular weight of approximately 396.50 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth in various cancer cell lines.

- Antioxidant Properties : It has been shown to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : The compound may reduce inflammation markers in vitro and in vivo.

The exact mechanism by which 5-BENZOYL-N2-(3,4-DIMETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE exerts its effects is still under investigation. However, it is believed to interact with specific cellular pathways involved in apoptosis and cell proliferation.

Potential Pathways:

- Inhibition of Kinases : The compound may inhibit key kinases involved in cancer cell signaling.

- Modulation of Gene Expression : It might affect the expression of genes associated with cell cycle regulation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Anticancer Studies :

- A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 values ranging from 10 to 20 µM) .

- Another research indicated that it induces apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol .

- Anti-inflammatory Research :

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Key Observations:

- Structural Differences: The target compound’s thiophene core distinguishes it from triazole-based analogs (e.g., compounds [7–15]), which may alter tautomerism and electronic distribution.

- Substituent Effects : The 4-methoxybenzenesulfonyl group in the target compound introduces stronger electron-donating effects compared to halogenated (X = Cl, Br) or unsubstituted (X = H) sulfonyl groups in analogs. This could modulate solubility and target binding affinity.

- Spectral Characteristics : IR spectra of similar sulfonylbenzoyl derivatives () show νC=S (1243–1258 cm⁻¹) and νC=O (1663–1682 cm⁻¹) bands, which would differ in the target compound due to the absence of a triazole-thione group. Instead, its sulfonyl and benzoyl groups would exhibit νS=O (~1350 cm⁻¹) and νC=O (~1680 cm⁻¹) stretches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.